5-Methyl-1,2-benzothiazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-1,2-benzothiazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-5-2-3-7-6(4-5)8(9(11)12)10-13-7/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASMYKUXMJUVAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SN=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,2-benzothiazole-3-carboxylic acid typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . Common synthetic pathways include:
- Diazo-coupling
- Knoevenagel condensation
- Biginelli reaction
- Molecular hybridization techniques
- Microwave irradiation
- One-pot multicomponent reactions
Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1,2-benzothiazole-3-carboxylic acid undergoes various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions:
- Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
- Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: Often involves halogenating agents or nucleophiles under acidic or basic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
5-Methyl-1,2-benzothiazole-3-carboxylic acid has a wide range of applications in scientific research:
- Chemistry: Used as a building block for synthesizing more complex molecules.
- Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
- Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties .
- Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and fluorescence materials .
Mechanism of Action
The mechanism of action of 5-Methyl-1,2-benzothiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
5-Methyl-1,2-oxazole-3-carboxylic Acid
Structure : Isoxazole ring (oxygen instead of sulfur) with methyl and carboxylic acid groups.
Key Properties :
- Biological Activity: Potent monoamine oxidase (MAO) inhibitor and transition metal ligand due to its planar structure and hydrogen-bonding capability .
- Crystal Packing : Forms dimers via O–H⋯O hydrogen bonds and π–π stacking (centroid distance: 3.234 Å) .
- Molecular Planarity: All non-hydrogen atoms lie nearly in one plane, enhancing intermolecular interactions . The similar carboxylic acid position may confer comparable metal-chelating properties but different enzyme inhibition profiles.
Ethyl 1,2,4-Triazole-3-carboxylates
Structure : Triazole ring with ethyl ester and variable substituents.
Key Properties :
- Synthetic Utility: Versatile intermediates for constructing bioactive molecules (e.g., 3-(2-aminophenyl)-1,2,4-triazole) via cyclocondensation reactions .
- Flexibility : The triazole’s smaller ring size and nitrogen-rich structure enhance hydrogen-bonding diversity compared to benzothiazoles.
Comparison : The triazole’s nitrogen atoms may improve solubility and metabolic stability, whereas the benzothiazole’s sulfur could enhance lipophilicity and π-stacking.
Methyl 1,2,3-Benzothiadiazole-5-carboxylate
Structure : Benzothiadiazole core with methyl ester.
Key Properties :
Meloxicam
Structure : Benzothiazine derivative with a thiazole ring and sulfonamide group.
Key Properties :
- Pharmacology: Nonsteroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase-2 (COX-2) .
- Molecular Weight : 351.4 g/mol, larger than typical benzothiazole derivatives.
Comparison : The extended conjugated system in benzothiazine enhances COX-2 selectivity, while the benzothiazole’s smaller structure may favor different target interactions.
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Physical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Crystal System (if available) |
|---|---|---|---|
| 5-Methyl-1,2-oxazole-3-carboxylic acid | C₅H₅NO₃ | 127.10 | Triclinic, P1 |
| Meloxicam | C₁₄H₁₃N₃O₄S₂ | 351.40 | Not specified |
Research Findings and Implications
- Biological Activity : The MAO inhibition of isoxazole derivatives suggests benzothiazoles could target similar enzymes, but with altered potency due to sulfur’s larger atomic radius .
- Synthetic Utility : Triazole carboxylates’ modular synthesis methods may inspire analogous routes for benzothiazole derivatives .
Biological Activity
5-Methyl-1,2-benzothiazole-3-carboxylic acid (MBCA) is a heterocyclic compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C9H7NO2S
- CAS Number: 50789-12-3
The structure of MBCA includes a methyl group and a carboxylic acid group, which contribute to its unique chemical reactivity and biological properties.
Biological Activities
This compound exhibits several biological activities, including:
- Antimicrobial Properties: Research indicates that MBCA can inhibit bacterial growth by targeting specific enzymes essential for bacterial metabolism. It has shown efficacy against various strains of bacteria, making it a candidate for antibiotic development.
- Enzyme Inhibition: MBCA acts as an enzyme inhibitor, affecting biochemical pathways that are crucial for cellular functions. This inhibition can lead to altered metabolic processes in target organisms.
- Anticancer Potential: Preliminary studies suggest that MBCA may possess anticancer properties by inducing apoptosis in cancer cells. Its mechanism involves the disruption of cellular signaling pathways that promote cell survival .
The biological activity of MBCA can be attributed to its interaction with various molecular targets:
- Enzyme Interaction: MBCA has been shown to bind to specific enzymes, inhibiting their activity. This interaction leads to a cascade of biochemical changes that can hinder the growth of pathogens or cancer cells.
-
Biochemical Pathways Affected:
- Inhibition of metabolic enzymes involved in DNA synthesis.
- Disruption of signaling pathways related to cell proliferation and apoptosis.
Case Studies
-
Antimicrobial Activity:
A study highlighted the antimicrobial efficacy of MBCA against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as a broad-spectrum antibiotic . -
Anticancer Activity:
In vitro studies on cancer cell lines revealed that MBCA induced cell cycle arrest and apoptosis. Flow cytometry analysis showed an increase in sub-G1 phase cells, suggesting effective induction of cell death mechanisms.
Comparative Analysis with Similar Compounds
| Property/Compound | This compound | 1,3-Benzothiazole | Benzoxazole |
|---|---|---|---|
| Antimicrobial Activity | Moderate to high against various bacteria | Low | Moderate |
| Anticancer Activity | Significant in vitro effects | Minimal | Variable |
| Enzyme Inhibition | Effective against specific targets | Less specific | Variable |
Future Directions
The potential applications of MBCA in medicinal chemistry are vast. Future research should focus on:
- Mechanistic Studies: Further elucidating the precise mechanisms through which MBCA exerts its biological effects.
- In Vivo Studies: Conducting animal model studies to assess the therapeutic efficacy and safety profile of MBCA.
- Formulation Development: Exploring various formulations for enhanced bioavailability and targeted delivery.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methyl-1,2-benzothiazole-3-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis typically involves cyclization of substituted precursors under controlled conditions. For example, benzothiazole formation may require thiourea derivatives reacting with α-halo ketones in acidic or basic media. Catalysts like H₂SO₄ or Lewis acids (e.g., ZnCl₂) can enhance cyclization efficiency . Purification often employs recrystallization from ethanol or methanol, monitored by TLC/GC for purity .
Q. How do the polar (carboxylic acid) and non-polar (methyl, benzothiazole) groups affect solubility and reactivity?
- Methodological Answer: The carboxylic acid group confers water solubility at basic pH, while the aromatic benzothiazole and methyl groups enhance lipophilicity. Solubility profiles can be mapped using pH-dependent UV-Vis spectroscopy or HPLC with varied mobile phases (e.g., acetonitrile/water gradients) . Reactivity studies might focus on decarboxylation under heat or esterification via Fischer-Speier methods .
Q. What spectroscopic techniques are most reliable for characterizing crystallographic and electronic properties?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond lengths/angles (e.g., C–C mean deviation: 0.003 Å) and intermolecular interactions . IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹), while NMR (¹H/¹³C) resolves regiochemical assignments .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) be systematically resolved?
- Methodological Answer: Cross-validate assays using standardized cell lines (e.g., MCF-7, A549) under controlled conditions (e.g., 24–72 hr exposure, IC₅₀ calculations). Compare results with structurally similar compounds (e.g., methoxy or hydroxymethyl analogs) to isolate substituent-specific effects . Statistical tools like ANOVA or dose-response modeling can clarify variability .
Q. What strategies optimize the compound’s interaction with enzymes or proteins in mechanistic studies?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins. Experimental validation may involve fluorescence quenching assays or surface plasmon resonance (SPR) to measure dissociation constants (Kd). Competitive inhibition studies with known substrates (e.g., ATP analogs) can elucidate binding sites .
Q. How do substituent variations (e.g., methyl vs. methoxymethyl groups) alter electronic properties and bioactivity?
- Methodological Answer: Computational chemistry (DFT calculations) evaluates electron-withdrawing/donating effects on the benzothiazole ring. Synthesize analogs (e.g., 5-hydroxymethyl or ethoxymethyl derivatives) and compare logP values (HPLC-derived) and bioactivity profiles .
Q. What are the challenges in scaling up synthesis without compromising stereochemical integrity?
- Methodological Answer: Optimize solvent systems (e.g., DMF for high-temperature reactions) and monitor intermediates via in-situ FTIR. Pilot-scale reactors with controlled stirring rates and temperature gradients reduce side reactions .
Data Analysis and Experimental Design
Q. How should researchers address discrepancies in crystallographic data (e.g., bond angle variations) between studies?
- Methodological Answer: Re-analyze raw diffraction data (e.g., CIF files) using software like Olex2 or SHELXL. Compare thermal displacement parameters (Ueq) and hydrogen-bonding networks to identify experimental artifacts .
Q. What protocols ensure reproducibility in biological assays involving this compound?
- Methodological Answer: Standardize cell culture conditions (e.g., passage number, serum-free media) and use internal controls (e.g., doxorubicin for cytotoxicity). Pre-treat compounds with DMSO (≤0.1% v/v) to avoid solvent toxicity. Triplicate experiments with blinded data analysis reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
